molecular formula C10H12ClNO3S B8646664 4-Isopropanesulfonamidobenzoylchloride CAS No. 90233-60-6

4-Isopropanesulfonamidobenzoylchloride

Cat. No.: B8646664
CAS No.: 90233-60-6
M. Wt: 261.73 g/mol
InChI Key: YTCVSGSLVGYCHX-UHFFFAOYSA-N
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Description

4-Isopropanesulfonamidobenzoylchloride (molecular formula: C${10}$H${12}$ClNO$_3$S) is a reactive organic compound featuring a benzoyl chloride core substituted with an isopropyl sulfonamide group. This structure confers dual reactivity: the benzoyl chloride moiety enables nucleophilic acyl substitution (e.g., esterification, amidation), while the sulfonamide group can participate in hydrogen bonding or act as a directing group in synthetic chemistry. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for sulfonamide-based drugs, where its reactivity facilitates the formation of stable covalent linkages .

Properties

CAS No.

90233-60-6

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

4-(propan-2-ylsulfonylamino)benzoyl chloride

InChI

InChI=1S/C10H12ClNO3S/c1-7(2)16(14,15)12-9-5-3-8(4-6-9)10(11)13/h3-7,12H,1-2H3

InChI Key

YTCVSGSLVGYCHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

4-(Bromomethyl)benzaldehyde
  • Molecular Formula : C$8$H$7$BrO
  • Functional Groups : Bromomethyl (-CH$_2$Br), aldehyde (-CHO).
  • Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., alkylation), while the aldehyde participates in condensation or oxidation reactions. Unlike 4-isopropanesulfonamidobenzoylchloride, this compound lacks sulfonamide or acyl chloride functionality, limiting its utility in amide bond formation.
  • Safety : Requires stringent handling due to uncharacterized toxicity .
4-Methylsulfonamidobenzoylchloride
  • Molecular Formula: C$8$H$8$ClNO$_3$S
  • Functional Groups : Methyl sulfonamide (-SO$2$NHCH$3$), benzoyl chloride.
  • However, the smaller methyl group may decrease lipophilicity, impacting membrane permeability in drug candidates.
Benzoyl Chloride (Unsubstituted)
  • Molecular Formula : C$7$H$5$ClO
  • Functional Groups : Benzoyl chloride.
  • Reactivity: Lacks sulfonamide substitution, making it less versatile for synthesizing sulfonamide-containing pharmaceuticals.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reactivity in Amidation
This compound 261.73 112–115 (decomposes) Moderate (DMF, DMSO) High (dual functional groups)
4-(Bromomethyl)benzaldehyde 199.05 60–62 Low (THF, ether) None (lacks acyl chloride)
4-Methylsulfonamidobenzoylchloride 233.67 98–100 High (Acetone, MeCN) Moderate (smaller substituent)

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